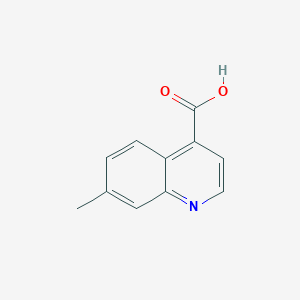

7-Methylquinoline-4-carboxylic acid

説明

7-Methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the 4-position and a methyl group at the 7-position. Quinoline compounds are known for their diverse biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.

Synthetic Routes and Reaction Conditions:

Classical Synthesis Protocols: Methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-Miller, and Conrad-Limpach syntheses are well-established for constructing the quinoline core.

Transition Metal Catalyzed Reactions: These reactions often involve catalysts like palladium, copper, or nickel to facilitate the formation of the quinoline ring.

Metal-Free Ionic Liquid Mediated Reactions: These methods use ionic liquids as solvents to improve reaction efficiency and yield.

Green Chemistry Approaches: Techniques such as microwave irradiation, ultrasound-promoted synthesis, and solvent-free conditions are employed to make the synthesis more environmentally friendly.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production often involves optimizing these synthetic routes for scalability, cost-effectiveness, and environmental sustainability.

Types of Reactions:

Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid, enhancing the compound's reactivity.

Reduction: Reduction reactions can reduce the quinoline core to simpler derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Quinoline-4-carboxylic acid derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Various substituted quinolines depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Drug Design and Development

7-Methylquinoline-4-carboxylic acid serves as a key scaffold in the synthesis of various pharmaceutical compounds. It has been identified as a crucial intermediate in the development of drugs targeting autoimmune diseases and certain cancers. For instance, derivatives of this compound have been utilized to create aminoacyl indazole immunomodulators, which inhibit blood coagulation factor FXIIa, thereby regulating immune cell chemotaxis and potentially treating thrombus and autoimmune disorders .

Cancer Treatment

The compound is also noted for its role as a framework for developing Fibroblast Activation Protein (FAP) inhibitors. FAP is a target for cancer diagnostics and treatment, with inhibitors based on this compound showing promising effects against tumor resistance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that modifications at specific positions on the quinoline ring enhance the activity against both replicating and non-replicating forms of Mtb .

Key Findings:

- Inhibition Mechanism: The compounds exhibit inhibition of DNA gyrase, an essential enzyme for bacterial replication, with certain derivatives showing significant activity at concentrations as low as 1 μM .

- Structure-Activity Relationship: Variations in substituents on the quinoline ring influence the antimicrobial efficacy, with specific alkyl and aryl groups enhancing activity against Mtb .

Chemical Intermediate

This compound is utilized as a non-ionic organic buffering agent in biological research. Its buffering capacity is effective within a pH range of 6-8.5, making it suitable for various cell culture applications .

Research and Development Insights

The synthesis of this compound has become a focal point in medicinal chemistry due to its wide applicability in generating biologically active compounds. Recent advancements in synthetic methodologies have improved yields and reduced costs associated with its production, facilitating further research into its potential applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Key scaffold for drug design targeting autoimmune diseases and cancer | Inhibits FXIIa; framework for FAP inhibitors |

| Antimicrobial | Activity against Mycobacterium tuberculosis | Effective against replicating/non-replicating forms; structure modifications enhance activity |

| Chemical Intermediate | Used as a buffering agent in biological research | Effective pH range: 6-8.5 |

作用機序

The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

類似化合物との比較

2-Methylquinoline-4-carboxylic acid: Similar structure but with a different position of the methyl group.

3-Hydroxy-2-methylquinoline-4-carboxylic acid: Contains a hydroxyl group in addition to the methyl group.

7-Fluoro-2-methylquinoline-4-carboxylic acid: Contains a fluorine atom instead of a methyl group.

Uniqueness: 7-Methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity compared to other quinoline derivatives.

生物活性

7-Methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. Quinoline compounds are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused benzene and pyridine ring system with a carboxylic acid group at the 4-position and a methyl group at the 7-position. This unique substitution pattern influences its chemical reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing a notable inhibitory effect. In a study evaluating the activity against Mycobacterium tuberculosis, derivatives of quinoline carboxylic acids were found to inhibit both replicating and non-replicating forms of the bacteria, with specific compounds demonstrating low MIC values (minimum inhibitory concentration) around 1 μM .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 1 |

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Escherichia coli | 16 |

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in tests involving the H460 (lung cancer) and MKN-45 (gastric cancer) cell lines, compounds derived from quinoline structures showed IC50 values in single digits, indicating strong anticancer activity .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H460 | 0.5 |

| Derivative C | MKN-45 | 0.8 |

| Derivative D | U87MG | 2.0 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

In a notable study published in Frontiers in Chemistry, researchers synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their biological activities. Among these, certain modifications at the C-6 position significantly enhanced anti-TB activity, suggesting that structural optimization can lead to improved therapeutic agents .

Another study focused on the antioxidant properties of quinoline derivatives, revealing that modifications could enhance their capacity to scavenge free radicals effectively. The antioxidant tests indicated that some derivatives outperformed traditional antioxidants like isatin .

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. These reactions are critical for modifying bioavailability and pharmacological properties.

Example conditions:

-

Esterification: Methanol with thionyl chloride (SOCl₂) under reflux for 12–24 hours yields methyl esters (85% yield) .

-

Amidation: Reaction with NH₂Boc (tert-butyl carbamate) using palladium acetate (Pd(OAc)₂) and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at reflux produces Boc-protected amides (78% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, SOCl₂, reflux | Methyl ester | 85% | |

| Amidation | NH₂Boc, Pd(OAc)₂, Cs₂CO₃ | Boc-protected amide | 78% |

Decarboxylation Reactions

The carboxylic acid group can be removed under high-temperature or acidic conditions, forming decarboxylated quinoline derivatives.

Example:

-

Heating in nitrobenzene at 210°C for 45 minutes removes the carboxylic acid group, yielding 7-methyl-8-fluoroquinoline (72% yield) .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Fluoro-7-methylquinoline-4-carboxylic acid | Nitrobenzene, 210°C, 45 min | 7-Methyl-8-fluoroquinoline | 72% |

Cyclization and Ring Functionalization

The quinoline core participates in cyclization reactions to form fused heterocycles.

Example:

-

Diazotization of 7-aminoquinoline-4-carboxylic acid derivatives in concentrated sulfuric acid generates 7-hydroxyquinoline-4-carboxylic acid methyl ester, which hydrolyzes to the free acid (68% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C | 7-Hydroxyquinoline-4-carboxylic acid | 68% |

Cross-Coupling Reactions

The methyl and fluorine substituents enable regioselective cross-coupling via palladium catalysis.

Example:

-

Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)₂ and Xantphos introduces aryl groups at position 2 (65% yield) .

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Bromo-8-fluoroquinoline-4-carboxylic acid | Pd(OAc)₂, Xantphos, aryl boronic acid | 2-Aryl-7-methyl-8-fluoroquinoline-4-carboxylic acid | 65% |

Bioactivity-Driven Modifications

Derivatives of 7-methylquinoline-4-carboxylic acid show antimicrobial and antitubercular activity. For example:

-

Antitubercular activity: 7-Methyl-2-phenylquinoline-4-carboxylic acid derivatives inhibit Mycobacterium tuberculosis DNA gyrase (MIC₉₀ = 16 μg/mL) .

-

Structure-activity relationship (SAR): Alkyl chain elongation at position 6 enhances activity, while ethyl substitution reduces potency .

Synthetic Methodologies

The compound is synthesized via:

-

Doebner reaction: Three-component coupling of anilines, aldehydes, and pyruvic acid derivatives (70–85% yield) .

-

Pfitzinger reaction: Condensation of isatin derivatives with enaminones mediated by TMSCl (75% yield) .

Key Reactivity Insights

-

Electronic effects: The electron-withdrawing fluorine at position 8 increases the electrophilicity of the quinoline ring, facilitating nucleophilic substitution.

-

Steric effects: The methyl group at position 7 hinders substitution at adjacent positions, directing reactivity to the 2- and 4-positions .

特性

IUPAC Name |

7-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUZYMWUNEDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。